molecular formula C15H21N3O2 B3197608 N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 1006437-15-5

N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No. B3197608
CAS RN: 1006437-15-5
M. Wt: 275.35 g/mol
InChI Key: FNHMHMLAAZKQDS-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has since then gained attention in the scientific community due to its potential as a psychoactive drug.

Mechanism of Action

The exact mechanism of action of N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is not fully understood, but it is believed to act on the serotonin and dopamine receptors in the brain. It has been shown to have a similar structure to other psychoactive compounds, such as mescaline and MDMA, which suggests that it may have similar effects on the brain.
Biochemical and Physiological Effects:
N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. It has also been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, its psychoactive effects may make it difficult to use in certain experiments, and its potential for abuse may limit its use in certain settings.

Future Directions

There are several potential future directions for research on N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, more studies are needed to determine the safety and potential risks associated with its use.

Scientific Research Applications

N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has been studied for its potential use as a psychoactive drug, but it has also been investigated for its potential therapeutic applications. Studies have shown that N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has anti-inflammatory properties and can inhibit the growth of certain cancer cells.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-13(10-17-18(11)2)9-16-8-12-6-5-7-14(19-3)15(12)20-4/h5-7,10,16H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHMHMLAAZKQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154726
Record name N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

CAS RN

1006437-15-5
Record name N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006437-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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